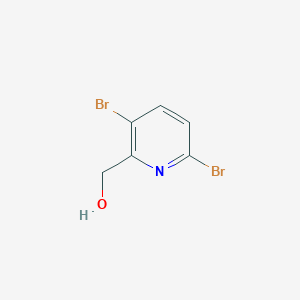![molecular formula C20H16N4O3 B2530238 1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034467-66-6](/img/structure/B2530238.png)
1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex molecule that appears to be related to the class of oxazolopyridines. These compounds are of interest due to their potential biological activities. The description of this compound would involve its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related oxazolopyridine derivatives has been explored in the literature. For instance, paper describes the synthesis of 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, which are structurally related to the compound . The synthesis involves intramolecular cyclization of a precursor compound, specifically 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This process likely shares similarities with the synthesis of the compound of interest, suggesting that intramolecular cyclization could be a key step in its formation.
Molecular Structure Analysis
The molecular structure of oxazolopyridine derivatives is characterized by the presence of an oxazolo[5,4-b]pyridine core, which is a fused heterocyclic system combining oxazole and pyridine rings. The compound would have additional substituents, such as a methyl group and a carboxamide moiety, which could influence its chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of the compound "1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" are not detailed in the provided papers, related compounds have been shown to undergo various chemical transformations. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines described in paper involves oxidative N-N bond formation. This suggests that the compound of interest may also participate in oxidative reactions, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms (nitrogen and oxygen) and aromatic systems would likely result in a compound with significant polarity, potential for hydrogen bonding, and possibly interesting photophysical properties. The exact properties would need to be determined experimentally, but they would be critical for understanding the compound's behavior in various environments, including biological systems.
科学的研究の応用
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Research has shown the development of methods for synthesizing oxazolo[5,4-b]pyridine derivatives, which are structurally related to the mentioned chemical compound. These methods involve intramolecular cyclization techniques and have been explored for synthesizing a variety of heterocyclic compounds due to their significance in pharmaceuticals and materials science. For example, Palamarchuk et al. (2019) demonstrated the synthesis of 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines through intramolecular cyclization, highlighting the potential for creating novel compounds with significant applications (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).
Photophysical Properties : The study of the photophysical properties of related compounds, such as 3-aminopyridin-2(1H)-ones derived from oxazolo[5,4-b]pyridin-2(1H)-ones, provides insights into their potential applications in photodynamic therapy and as fluorescent materials. Shatsauskas et al. (2019) developed a method for preparing these derivatives, examining their UV and luminescence spectroscopy characteristics to understand the relationship between their structure and photophysical properties (Shatsauskas, Abramov, Chernenko, Kostyuchenko, & Fisyuk, 2019).
Applications in Supramolecular Chemistry
Supramolecular Assemblies : The functionality of dihydropyrimidine-2,4-(1H,3H)-diones, which share a similar heterocyclic framework with the target compound, has been explored for creating novel crown-containing hydrogen-bonded supramolecular assemblies. These studies provide a foundation for developing advanced materials with potential applications in nanotechnology and molecular electronics. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their co-crystallization with crown ethers to form complex 2D and 3D networks through hydrogen bonding, showcasing the versatility of heterocyclic compounds in supramolecular chemistry (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
将来の方向性
特性
IUPAC Name |
1-methyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-12-15(22-17(25)14-9-6-10-24(2)20(14)26)11-16-19(21-12)27-18(23-16)13-7-4-3-5-8-13/h3-11H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWHAITUBAWTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CN(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

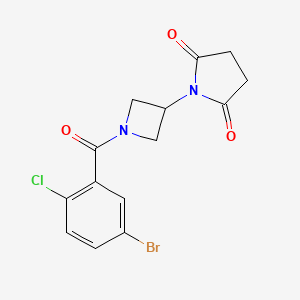
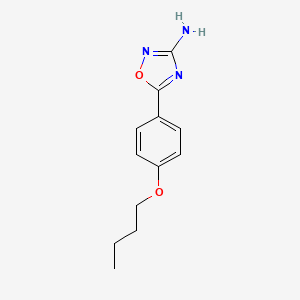
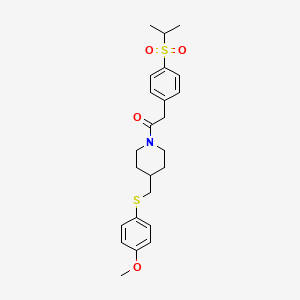
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)
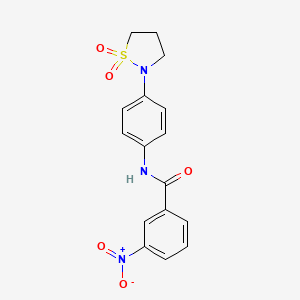
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)
![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)

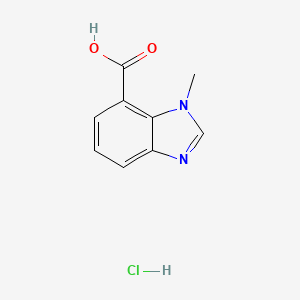

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)
